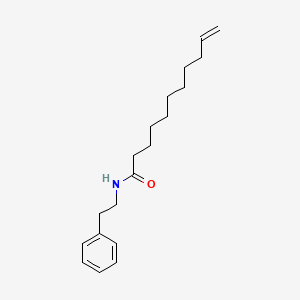![molecular formula C18H17ClN2O2S B11116937 (3-Chloro-1-benzothiophen-2-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B11116937.png)
(3-Chloro-1-benzothiophen-2-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-[(FURAN-2-YL)METHYL]PIPERAZINE is a complex organic compound that features a benzothiophene core substituted with a chloro group and a piperazine ring attached to a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-[(FURAN-2-YL)METHYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the cyclization of 2-alkynylthioanisoles with sodium sulfinates under oxidant- and catalyst-free conditions . The resulting benzothiophene derivative is then chlorinated to introduce the chloro group at the desired position.
The next step involves the coupling of the chlorinated benzothiophene with a piperazine derivative. This can be achieved through nucleophilic substitution reactions, where the piperazine ring is introduced via a suitable leaving group. The final step involves the attachment of the furan moiety to the piperazine ring, which can be accomplished through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-[(FURAN-2-YL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The carbonyl group in the benzothiophene core can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohol derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups replacing the chloro group.
Scientific Research Applications
1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-[(FURAN-2-YL)METHYL]PIPERAZINE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-[(FURAN-2-YL)METHYL]PIPERAZINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiophene core and piperazine ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1Benzothieno3,2-bbenzothiophene-based dyes : Compounds with a benzothiophene core used in dye-sensitized solar cells and organic photovoltaics .
3-Chlorobenzo[b]thiophene-2-carbonyl chloride: A related compound with a similar benzothiophene core but different functional groups.
Uniqueness
1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-[(FURAN-2-YL)METHYL]PIPERAZINE is unique due to its combination of a benzothiophene core, a piperazine ring, and a furan moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C18H17ClN2O2S |
|---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H17ClN2O2S/c19-16-14-5-1-2-6-15(14)24-17(16)18(22)21-9-7-20(8-10-21)12-13-4-3-11-23-13/h1-6,11H,7-10,12H2 |
InChI Key |
WTGGMTZGQCLNMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({N'-[(E)-{4-[(4-Nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B11116857.png)
![N-(butan-2-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11116858.png)
![2-(naphthalen-1-ylamino)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B11116874.png)
![1-(4-chlorophenyl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11116876.png)

![2,3-Dinitropyrazolo[1,5-a]pyrimidine](/img/structure/B11116888.png)
![N-(2-methoxyethyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11116903.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylhexanamide](/img/structure/B11116904.png)
![2-(4-fluorophenyl)-N-(2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethyl)acetamide](/img/structure/B11116906.png)
![2-Ethoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11116913.png)
![3-[(5Z)-5-({7-methyl-2-[(2-methylpropyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11116921.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11116928.png)
![2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11116934.png)

